molecular formula C11H17ClO3 B13171205 Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13171205
M. Wt: 232.70 g/mol
InChI Key: OSJFJDMRFJJURS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇ClO₃ It is known for its unique spirocyclic structure, which includes a spiro-oxane ring fused with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2-chloro-4,6-dimethylphenol with a suitable esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4,6-dimethylphenylacetate
  • Methyl 2-chloro-4,6-dimethylbenzoate
  • Methyl 2-chloro-4,6-dimethylcyclohexane-1-carboxylate

Uniqueness

Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1697262-85-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₇ClO₃
Molecular Weight232.70 g/mol
CAS Number1697262-85-3

The compound features a spirocyclic structure that contributes to its unique biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives of spirocyclic compounds. Although specific data on this compound is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.

The mechanisms by which spirocyclic compounds exert their antibacterial effects often involve:

  • Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, these compounds may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : Some spirocyclic compounds can disrupt bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : They may act as inhibitors of key bacterial enzymes involved in metabolic pathways.

Antifungal Activity

Preliminary studies suggest that this compound may also exhibit antifungal properties. The structural similarity to known antifungals suggests potential activity against fungal pathogens.

Case Study 1: In Vitro Antibacterial Screening

A study investigated the antibacterial efficacy of various spirocyclic derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was included in the screening:

  • Results : The compound demonstrated moderate activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of spirocyclic compounds has indicated that modifications at specific positions can enhance biological activity. For example:

  • Substituents at C4 and C6 : Alterations at these positions were found to significantly impact antibacterial potency, suggesting that further optimization could lead to more effective derivatives.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-7-4-5-10(8(2)6-7)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3

InChI Key

OSJFJDMRFJJURS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1)C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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